Bienvenue dans la boutique en ligne BenchChem!

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile

Chemical purity Analytical chemistry Procurement specification

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS 118005-97-3, also registered as 338779-25-2) is a heterocyclic acetonitrile derivative that integrates a 6-chloropyridazine ring with a 2-pyridyl moiety on a single acetonitrile scaffold. Its molecular weight is 230.65 g/mol, with a computed XLogP3 of 1.2 and zero hydrogen bond donors.

Molecular Formula C11H7ClN4
Molecular Weight 230.65 g/mol
CAS No. 118005-97-3
Cat. No. B038049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile
CAS118005-97-3
Molecular FormulaC11H7ClN4
Molecular Weight230.65 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl
InChIInChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H
InChIKeyQRUUQMRAWJZDCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS 118005-97-3): A Dual-Heteroaryl Acetonitrile Building Block for Fragment-Based Drug Discovery and Coordination Chemistry


2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile (CAS 118005-97-3, also registered as 338779-25-2) is a heterocyclic acetonitrile derivative that integrates a 6-chloropyridazine ring with a 2-pyridyl moiety on a single acetonitrile scaffold. Its molecular weight is 230.65 g/mol, with a computed XLogP3 of 1.2 and zero hydrogen bond donors . Commercial sources report purities up to 98% (by HPLC) and 97% , with pricing ranging from approximately $92 per 500 mg to ¥532 per 10 mg , indicating availability in research and higher grades. The compound's primary documented applications are as a pharmaceutical impurity reference standard and as a ligand precursor for the synthesis of Fe(II), Ni(II), and Cu(II) coordination complexes evaluated for biological activities . While direct biological activity data for the compound itself are sparse, it serves as a key intermediate in the construction of PDE4 inhibitor libraries .

Why In-Class α-Pyridazinyl Acetonitriles Cannot Replace 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile: Physicochemical Divergence with Functional Consequences


Superficial structural similarity among α-(6-chloropyridazin-3-yl) acetonitriles masks critical physicochemical and functional divergences that preclude generic interchange. While all analogs share a common chloropyridazine core for nucleophilic aromatic substitution (SNAr) at the 6-chloro position , the divergent terminal substituent (pyridin-2-yl vs. phenyl vs. methoxyphenyl vs. H) drastically alters molecular weight (230.65 vs. 229.67 vs. 259.69 vs. 153.57 g/mol), partition coefficient (XLogP3 1.2 vs. estimated 2.4 vs. estimated 2.2 vs. estimated 0.8), and hydrogen bond acceptor count (4 vs. 3 vs. 4 vs. 3) . Crucially, the pyridin-2-yl nitrogen provides an additional metal-coordination site essential for forming octahedral Fe(II)/Ni(II)/Cu(II) complexes , a capability entirely absent in the phenyl analog. Furthermore, the pyridyl group's electron-withdrawing nature modulates the electrophilicity of the acetonitrile carbon, affecting reactivity in downstream cyclization reactions that the simple 2-(pyridin-2-yl)acetonitrile cannot replicate . These differences yield quantifiable distinctions: melting point of 233–235 °C for the target compound versus ~85 °C for 2-(pyridin-2-yl)acetonitrile, and vendor-certified purity of 97–98% versus 95% for the phenyl analog. Generic substitution thus fails because the specific heteroatom arrangement governs both synthetic utility and analytical identity, not merely structural analogy.

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile: Quantitative Differentiation from Closest Analogs


Purity Advantage: 98% HPLC Purity vs. 95% for the Phenyl Analog

The target compound is commercially available with a certified HPLC purity of 98% , exceeding the 95% standard purity reported for the nearest structural analog, 2-(6-chloropyridazin-3-yl)-2-phenylacetonitrile . This 3-percentage-point advantage reduces the burden of pre-assay purification for sensitive biochemical or cellular experiments.

Chemical purity Analytical chemistry Procurement specification

Molecular Complexity Advantage for Fragment-Based Screening: MW 230.65 with Dual Heterocycles vs. 153.57 for Mono-Heterocyclic Analog

With a molecular weight of 230.65 g/mol and two distinct heteroaryl rings, the target compound offers substantially higher molecular complexity than 2-(6-chloropyridazin-3-yl)acetonitrile (MW 153.57 g/mol, one heterocycle) . The additional 77.08 g/mol and presence of a pyridine ring provides an extra hydrogen bond acceptor site and potential π-stacking face, increasing the probability of productive fragment hits in FBDD campaigns.

Fragment-based drug discovery Molecular complexity Library design

Unique Metal-Chelation Capability: Pyridyl Nitrogen Enables Fe(II)/Ni(II)/Cu(II) Complex Formation, Absent in Phenyl Analog

The pyridin-2-yl substituent in the target compound provides an essential nitrogen donor atom that, together with the pyridazine nitrogens, enables the formation of stable octahedral complexes with Fe(II), Ni(II), and Cu(II), as recently demonstrated by Patil et al. . In contrast, the phenyl analog (CAS 73535-73-6) lacks this donor, rendering it incapable of chelating these metal ions in the same fashion. This functional distinction is absolute, not incremental.

Coordination chemistry Metallodrug discovery Ligand design

Validated Intermediate for PDE4 Inhibitor Libraries: Enabling Sub-nanomolar PDE4B1/PDE4D7 Inhibitors via Downstream Chemistry

Though the target compound itself lacks direct PDE4 activity, it serves as a strategic precursor for 2-(3,4-dialkoxyphenyl)-2-(substituted pyridazin-3-yl)acetonitriles that exhibit mid-nanomolar IC50 values against PDE4B1 and PDE4D7 and demonstrate anti-neuroinflammation activity in BV-2 cells . By contrast, the closest biologically characterized analog, 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile, shows an IC50 of 270 nM against the unrelated PvdQ enzyme , highlighting that only the pyridazine-containing scaffold enables access to the PDE4 pharmacophore space.

Phosphodiesterase inhibition CNS drug discovery SAR

Thermal Stability Divergence: Melting Point 233–235 °C vs. 85 °C for 2-(Pyridin-2-yl)acetonitrile

The experimentally determined melting point of the target compound is 233–235 °C , approximately 150 °C higher than that of 2-(pyridin-2-yl)acetonitrile (mp ~85 °C) . This large thermal stability gap reflects the increased intermolecular forces conferred by the additional chloropyridazine ring and has implications for storage, handling, and formulation in solid-dispersion studies.

Thermal analysis Formulation Storage stability

Optimal Scientific and Industrial Application Scenarios for 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile Based on Verified Evidence


Synthesis and Biological Evaluation of Pyridazine-Pyridine Dinuclear Metal Complexes

Researchers in bioinorganic chemistry can directly utilize the compound as a ligand for preparing Fe(II), Ni(II), and Cu(II) complexes, capitalizing on its unique dual-nitrogen donor topology . The resulting complexes are amenable to crystallographic characterization (XRD), magnetic susceptibility measurement, and molecular docking studies against biological targets, with published protocols available for reproducible synthesis .

Fragment-Based Drug Discovery (FBDD) Library Construction Targeting CNS GPCRs and PDEs

The compound's molecular weight (230.65 g/mol) and dual heteroaryl architecture make it an ideal fragment for inclusion in diversity-oriented screening libraries . Its 98% HPLC purity ensures readiness for high-concentration fragment soaking or co-crystallization experiments without further purification, while its XLogP3 of 1.2 aligns well with CNS drug-likeness criteria.

Key Intermediate for PDE4 Inhibitor Lead Optimization in Neuroinflammation Programs

Medicinal chemistry groups pursuing PDE4 inhibitors for depression or neuroinflammation can employ the compound as a starting material for SNAr diversification at the 6-chloro position, followed by Suzuki/Stille coupling to install dialkoxyphenyl groups, as demonstrated by Huang et al. . This route has yielded compounds with mid-nanomolar PDE4B1/D7 inhibition and cellular anti-neuroinflammation activity in BV-2 microglia .

Pharmaceutical Impurity Reference Standard for HPLC Method Development

Owing to its well-defined structure, high purity (97–98%), and sharp melting point (233–235 °C) , the compound is qualified for use as a reference standard in HPLC impurity profiling of pyridazine-containing active pharmaceutical ingredients (APIs), as explicitly noted by commercial suppliers .

Quote Request

Request a Quote for 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.